Ethenamine, N-methylene-
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Overview
Description
Ethenamine, N-methylene- is an organic compound with the molecular formula C3H5N. It is also known as N-methyleneethenamine. This compound is characterized by the presence of a methylene group attached to an ethenamine structure. It is a dipolar compound, meaning it has both positive and negative charges in its structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethenamine, N-methylene- can be synthesized through various methods. One common method involves the reaction of ethenamine with formaldehyde under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Ethenamine, N-methylene- involves large-scale chemical reactors where the reactants are mixed and subjected to optimal conditions for the reaction to occur. The process is monitored to maintain the purity and yield of the compound. The use of continuous flow reactors and advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethenamine, N-methylene- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo substitution reactions where the methylene group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines .
Scientific Research Applications
Ethenamine, N-methylene- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethenamine, N-methylene- involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions by donating its electron pair. The pathways involved in its reactions depend on the nature of the reactants and the conditions under which the reactions occur .
Comparison with Similar Compounds
- Ethenamine, N-methyl-
- Ethanamine, N-ethyl-
- Methenamine
Comparison: Ethenamine, N-methylene- is unique due to its dipolar nature and the presence of a methylene group attached to the ethenamine structure. This gives it distinct chemical properties compared to similar compounds like Ethenamine, N-methyl- and Ethanamine, N-ethyl-. These differences make it suitable for specific applications in research and industry .
Properties
IUPAC Name |
N-ethenylmethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N/c1-3-4-2/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVFMMNANXKTRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191629 |
Source
|
Record name | Ethenamine, N-methylene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00191629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
55.08 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38239-27-9 |
Source
|
Record name | Ethenamine, N-methylene- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038239279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethenamine, N-methylene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00191629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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